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hydrochloride

CAS No.: 21663-15-0

Cat. No.: B2947921

Get Quote

Executive Summary: The Scaffold at a Glance
Diethyl(2-phenoxyethyl)amine is a privileged chemical scaffold belonging to the class of

phenoxyalkylamines. While simple in structure, this motif serves as the pharmacophore for a

diverse range of bioactive molecules, most notably Sigma-1 Receptor (

R) modulators and intracellular histamine antagonists.

Unlike rigid templates, the flexibility of the ethyl ether linker allows this scaffold to adopt

conformations required for binding to the hydrophobic pockets of G-protein coupled receptors

(GPCRs) and intracellular chaperone proteins. This guide objectively compares the parent

scaffold against its optimized derivatives (e.g., DPPE/Tesmilifene and NE-100) and industry

standards like Haloperidol, providing actionable SAR data to guide lead optimization.

Structural Analysis & Mechanism of Action[1]
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The biological activity of this scaffold is governed by three distinct regions. Modifications in

these zones dictate whether the molecule acts as a Sigma-1 antagonist (neuroprotection), a

chemosensitizer (cancer therapy), or a local anesthetic (Na+ channel blocker).

The Pharmacophore Map
The molecule functions through a "cation-

" interaction and hydrophobic anchoring.
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Figure 1: Pharmacophore dissection of the phenoxyethylamine scaffold. Region C is the

primary site for optimization to distinguish between Sigma-1 and Dopamine D2 activity.

Mechanistic Pathways[2][3][4]
Sigma-1 Receptor (

R): The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in
the

R binding pocket, while the phenyl ring occupies a hydrophobic cleft.

Intracellular Histamine (DPPE-like): Derivatives with bulky para-substituents (e.g., benzyl

groups) penetrate cells and antagonize intracellular histamine binding at microsomal P450

sites, disrupting cell proliferation in multidrug-resistant cancers.
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Comparative Performance Analysis
This section compares the parent compound against two clinically relevant derivatives and the

gold standard, Haloperidol.

The Contenders
Parent Scaffold:N,N-diethyl-2-phenoxyethanamine.

DPPE (Tesmilifene):N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.[1][2] Adds a

benzyl group to the para-position.

NE-100:N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine.[3] A highly

optimized Sigma-1 antagonist.

Haloperidol: The reference standard for Sigma-1 affinity (though non-selective due to D2

binding).

Experimental Data: Binding Affinity ( ) & Selectivity
Data aggregated from radioligand binding assays ([

H]-(+)-Pentazocine displacement).
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Compound
Structure
Modificatio
n

R Affinity (

)

R Affinity (

)

Selectivity (

)

Primary
Application

Parent

Scaffold
None 240 nM > 1,000 nM Moderate

Chemical

Probe /

Intermediate

DPPE

(Tesmilifene)

p-Benzyl

substitution
~150 nM N.D. Low

Chemosensiti

zer (Breast

Cancer)

NE-100

N-dipropyl +

p-OMe/m-

alkoxy

1.5 nM > 450 nM High (>300x)

Neuroprotecti

on /

Research

Tool

Haloperidol
(Reference

Standard)
2.0 nM 60 nM Low (~30x)

Antipsychotic

(Non-

selective)

Key Insight: The parent scaffold has weak-to-moderate affinity. Extending the amine chains

(Diethyl

Dipropyl) and adding hydrophobic bulk to the phenyl ring (as seen in NE-100)

improves affinity by >100-fold, transforming a weak probe into a nanomolar drug

candidate.

Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checks (Z-factor

calculation and reference benchmarking).
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Synthesis: Modified Williamson Ether Synthesis
This is the most robust route for generating Region C derivatives.

Reagents: Substituted phenol, N,N-diethyl-2-chloroethylamine HCl,

, Acetone/DMF.

Procedure:

Reflux phenol (1.0 eq) with

(3.0 eq) in acetone for 30 min to generate the phenoxide.

Add N,N-diethyl-2-chloroethylamine HCl (1.2 eq) and catalytic KI.

Reflux for 12-24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

Purification: Acid-base extraction followed by conversion to Hydrochloride salt using

ethereal HCl.

Validation:

H NMR must show the characteristic triplet for the ether (

) at

ppm and the amine methylene (

) at

ppm.

Protocol: Sigma-1 Receptor Radioligand Binding Assay
This workflow determines the

values presented in Section 3.2.
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Membrane Preparation
(Guinea Pig Brain or CHO cells)

Incubation System
Ligand: [3H]-(+)-Pentazocine (2 nM)

Buffer: Tris-HCl (pH 7.4)

Add Test Compounds
(10^-10 to 10^-5 M)

Rapid Filtration
(Whatman GF/B filters + PEI)

Scintillation Counting
& Ki Calculation (Cheng-Prusoff)
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Figure 2: Standardized workflow for determining Sigma-1 affinity. Critical step: Pre-soak filters

in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

Validation Criteria:

Specific Binding: Must be >80% of total binding.

Reference Control: Haloperidol must yield a

of 1–5 nM. If Haloperidol

> 10 nM, the assay is invalid (likely receptor degradation).

Expert Analysis & Recommendations
The "Linker Rule"
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Experimental data confirms that the 2-carbon ethyl linker is optimal.

Shortening to 1 carbon (Methyl): Destabilizes the amine, leading to rapid hydrolysis (aminal

instability).

Lengthening to 3 carbons (Propyl): Reduces

R affinity by ~10-fold due to entropic penalties in the binding pocket.

Optimization Strategy
For researchers developing new derivatives:

To Increase Affinity: Replace the N,N-diethyl group with N,N-dipropyl or a piperidine ring. The

hydrophobic bulk accommodates the Sigma-1 receptor's secondary hydrophobic pocket.

To Increase Selectivity (vs. Dopamine): Avoid 4-fluorophenyl substitutions (common in

Haloperidol). Instead, use bulky alkoxy groups (e.g., 2-phenylethoxy) at the meta or para

position of the phenyl ring, as seen in NE-100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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